N-Benzyl-N-(2-phenylethyl)piperidin-4-amine hydrochloride
Description
N-Benzyl-N-(2-phenylethyl)piperidin-4-amine hydrochloride is a piperidine-derived compound characterized by a benzyl group and a 2-phenylethyl substituent on the nitrogen atoms of the piperidine ring. Its molecular formula is C₂₀H₂₅ClN₂ (exact molecular weight: 328.88 g/mol). The compound is synthesized via alkylation and salt formation steps, as described in protocols involving solvent evaporation, extraction with CH₂Cl₂, and recrystallization with ethyl acetate (EA). Notably, commercial availability of this compound has been discontinued, as indicated by supplier listings.
Properties
IUPAC Name |
N-benzyl-N-(2-phenylethyl)piperidin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2.ClH/c1-3-7-18(8-4-1)13-16-22(20-11-14-21-15-12-20)17-19-9-5-2-6-10-19;/h1-10,20-21H,11-17H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMDZZSOQMIKNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N(CCC2=CC=CC=C2)CC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1559059-76-5 | |
| Record name | 4-Piperidinamine, N-(2-phenylethyl)-N-(phenylmethyl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1559059-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-(2-phenylethyl)piperidin-4-amine hydrochloride typically involves the reaction of N-benzyl-4-piperidone with 2-phenylethylamine under specific conditions. One common method involves the use of a reducing agent such as sodium borohydride to facilitate the reduction of the imine intermediate formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-(2-phenylethyl)piperidin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce secondary or tertiary amines .
Scientific Research Applications
Chemical Synthesis Applications
N-Benzyl-N-(2-phenylethyl)piperidin-4-amine hydrochloride serves as a crucial building block in organic synthesis. Its structure allows for the modification and creation of more complex molecules, which can be utilized in various chemical processes:
- Building Block for Complex Molecules : The compound can be used as an intermediate in the synthesis of other piperidine derivatives and related compounds. This is particularly relevant in the development of new pharmaceuticals where structural modifications can enhance therapeutic efficacy .
-
Chemical Reactions :
- Oxidation : The compound can be oxidized to yield ketones or carboxylic acids using agents such as potassium permanganate or hydrogen peroxide.
- Reduction : It can undergo reduction reactions with lithium aluminum hydride to produce secondary or tertiary amines.
- Substitution Reactions : The piperidine ring can be modified through nucleophilic substitution, allowing for the introduction of various substituents .
Biological Research Applications
In biological research, this compound is investigated for its interactions with biological targets, particularly in the context of pharmacology:
- Pharmacological Properties : The compound has been explored for its potential analgesic properties, similar to other members of the piperidine class, such as fentanyl derivatives. Its ability to bind to specific receptors may modulate their activity, leading to various biological effects .
- Mechanism of Action : The compound's structure allows it to interact with opioid receptors, potentially influencing pain pathways and providing insights into developing new analgesics with improved safety profiles .
Medicinal Chemistry
The exploration of this compound in medicinal chemistry focuses on its therapeutic applications:
- Analgesic Development : Similar compounds have been shown to possess significant analgesic activity. Research indicates that modifications to the piperidine structure can yield potent analgesics with favorable pharmacokinetic properties .
- Potential Therapeutic Uses : Investigations into its therapeutic applications include assessing its effectiveness in pain management and exploring its role in treating conditions related to opioid receptor modulation .
Industrial Applications
In addition to its research applications, this compound has potential uses in industrial settings:
- Material Development : The compound can be utilized in creating new materials and chemical processes due to its unique chemical properties.
- Chemical Processes Optimization : Industrial production methods may involve optimizing reaction conditions for higher yields and purity, employing continuous flow reactors and advanced purification techniques .
Case Studies and Research Findings
Several studies have documented the synthesis and application of this compound:
Mechanism of Action
The mechanism of action of N-Benzyl-N-(2-phenylethyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-Benzyl-N-(2-phenylethyl)piperidin-4-amine hydrochloride and related compounds:
Structural and Functional Insights
- However, the absence of an acyl group (e.g., pentanamide in valerylfentanyl) likely eliminates opioid receptor agonism, relegating it to intermediate status.
- Impurity Relevance : N-Phenyl-1-(2-phenylethyl)piperidin-4-amine (CAS 21409-26-7), listed as "Impurity D" in pharmaceutical standards, lacks the benzyl group but shares the 2-phenylethyl-piperidine core, highlighting its role in quality control for opioid synthetics.
Biological Activity
N-Benzyl-N-(2-phenylethyl)piperidin-4-amine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of analgesia and antifungal activity. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a benzyl group and a 2-phenylethyl moiety, which plays a crucial role in its biological interactions. The structural characteristics allow it to engage with various molecular targets, potentially modulating their activity.
The mechanism of action involves the compound's interaction with specific receptors or enzymes. It is hypothesized that the structural attributes facilitate binding to opioid receptors, similar to other compounds in the fentanyl series, which are known for their analgesic properties . Additionally, the compound may exhibit antifungal activities by disrupting ergosterol biosynthesis in fungal cells .
1. Analgesic Properties
This compound has been studied for its analgesic effects, particularly its affinity for mu-opioid receptors. In vitro studies indicate that it possesses a high binding affinity and selectivity for these receptors, which are critical in pain modulation .
2. Antifungal Activity
Recent evaluations have shown promising antifungal activity against clinically relevant fungal strains such as Candida spp. and Aspergillus spp. . The compound's mechanism appears to involve inhibition of key enzymes in ergosterol biosynthesis, which is essential for fungal cell membrane integrity.
Table 1: Summary of Biological Activities
Case Study: Antifungal Activity
In a study evaluating various derivatives of piperidine compounds, this compound was identified as one of the most effective candidates against Candida albicans and Aspergillus niger. The mechanism involved interference with ergosterol synthesis pathways, leading to compromised cell membrane integrity and cell death .
Case Study: Analgesic Efficacy
Another study assessed the analgesic efficacy of this compound compared to traditional opioids. It demonstrated comparable efficacy in pain relief while exhibiting a more favorable side effect profile, suggesting potential as an alternative treatment option .
Q & A
Basic: What synthetic methodologies are recommended for preparing N-Benzyl-N-(2-phenylethyl)piperidin-4-amine hydrochloride?
Methodological Answer:
The compound can be synthesized via reductive amination or alkylation reactions. For example, a protocol involving hydrogenation over palladium on carbon (10–40 psi) in ethanol is effective for reducing intermediates, as described in similar piperidine derivatives . Thin-layer chromatography (TLC) on silica gel is recommended to monitor reaction progress, with solvent systems like ethyl acetate/hexane (1:3) for polarity adjustment . Post-reaction, catalyst removal via filtration and solvent evaporation under reduced pressure yields the hydrochloride salt .
Basic: How can researchers ensure purity during purification?
Methodological Answer:
Recrystallization from ethanol or methanol is standard. For impurities like residual amines or byproducts (e.g., N-Phenyl-1-(2-phenylethyl)piperidin-4-amine), reverse-phase HPLC with a C18 column and gradient elution (0.1% trifluoroacetic acid in water/acetonitrile) is advised . System suitability tests using certified reference materials (e.g., LGC Standards’ Imp. D(EP)) ensure method validity .
Advanced: How should researchers address discrepancies in reported toxicity data?
Methodological Answer:
Conflicting toxicity classifications (e.g., acute dermal toxicity vs. non-carcinogenic IARC status) require tiered validation:
In vitro assays : Use OECD TG 439 (skin irritation) and TG 471 (mutagenicity) to validate acute effects.
In silico modeling : Tools like TEST (Toxicity Estimation Software Tool) predict endpoints when empirical data are sparse .
Literature reconciliation : Cross-reference OSHA, ACGIH, and regional guidelines to resolve contradictions .
Advanced: What analytical strategies are optimal for impurity profiling?
Methodological Answer:
Impurities such as N-Phenyl-N-[1-(2-phenylethyl)-piperidin-4-yl]acetamide (CAS 3258-84-2) require LC-MS/MS with electrospray ionization (ESI+). Use a mobile phase of ammonium formate (10 mM, pH 3.5) and methanol at 0.3 mL/min. Quantify impurities against EP-grade reference standards (e.g., LGC MM0528.03) with ≤0.5% relative response thresholds .
Advanced: How can researchers validate receptor-binding hypotheses for this compound?
Methodological Answer:
For hypothesized σ-1 receptor interactions:
Radioligand binding assays : Use ³H-Pentazocine in transfected CHO-K1 cells, with cold ligand displacement to calculate Ki values.
Molecular docking : Perform in silico simulations using AutoDock Vina and receptor PDB 6DK1 to assess binding affinity .
Functional assays : Measure intracellular calcium flux in HEK-293 cells expressing human σ-1 receptors .
Advanced: How to resolve stability-related contradictions in different storage conditions?
Methodological Answer:
Stability claims (e.g., “chemically stable under recommended conditions” vs. decomposition risks) necessitate:
Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B). Monitor via HPLC for degradation products like aniline derivatives .
Long-term stability : Store aliquots at –20°C in amber vials with desiccants. Analyze monthly for ≥12 months to establish shelf-life .
Basic: What safety protocols are critical during handling?
Methodological Answer:
Use NIOSH-approved respirators (e.g., OV/AG/P99 filters) and nitrile gloves. Avoid drainage contamination due to potential aquatic toxicity . For spills, neutralize with 10% sodium bicarbonate and adsorb with vermiculite .
Advanced: How to design a structure-activity relationship (SAR) study for analogs?
Methodological Answer:
Core modifications : Replace the benzyl group with substituted aryl rings (e.g., 4-fluorophenyl) to assess electronic effects .
Pharmacokinetic profiling : Measure logP via shake-flask method and metabolic stability in human liver microsomes .
In vivo efficacy : Use rodent models of neuropathic pain for analogs, comparing ED₅₀ values to the parent compound .
Advanced: What computational methods predict metabolic pathways?
Methodological Answer:
Software tools : Use Schrödinger’s Metabolism Module or ADMET Predictor to identify likely Phase I/II transformations (e.g., N-dealkylation or glucuronidation).
Isotope labeling : Synthesize deuterated analogs (e.g., [²H₅]-benzyl) and track metabolites via UPLC-QTOF .
Basic: How to confirm identity and stoichiometry of the hydrochloride salt?
Methodological Answer:
Elemental analysis : Verify Cl⁻ content (theoretical ~12.3%) via ion chromatography.
¹H-NMR : Observe downfield shifts (δ 10–12 ppm) for the amine proton in D₂O .
TGA-DSC : Confirm decomposition steps consistent with HCl loss (~150–200°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
